![molecular formula C22H22N2O2 B3949094 2-[(2-methylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3949094.png)
2-[(2-methylphenyl)amino]-3-(1-piperidinyl)naphthoquinone
Overview
Description
2-[(2-methylphenyl)amino]-3-(1-piperidinyl)naphthoquinone, commonly known as Menadione, is a synthetic compound that belongs to the group of naphthoquinone derivatives. It is a vitamin K analog and has been used in various scientific research applications due to its unique biochemical and physiological properties.
Mechanism of Action
Menadione acts as a vitamin K analog and is involved in the synthesis of various proteins in the body, including blood clotting factors and bone matrix proteins. It is converted to Menadione epoxide in the liver, which is then converted to vitamin K epoxide. Vitamin K epoxide is then reduced to vitamin K, which is required for the activation of various proteins in the body.
Biochemical and Physiological Effects:
Menadione has been found to have various biochemical and physiological effects. It is involved in the synthesis of various proteins in the body, including blood clotting factors and bone matrix proteins. Menadione has been found to have anti-tumor and anti-inflammatory properties, making it a potential therapeutic agent in cancer treatment. However, Menadione has also been found to be toxic to cells at high concentrations, and its use in therapeutic applications requires further investigation.
Advantages and Limitations for Lab Experiments
Menadione has several advantages for use in lab experiments. It is readily available and can be synthesized using various methods. It is also relatively inexpensive compared to other vitamin K analogs. However, Menadione has limitations in lab experiments due to its toxicity at high concentrations. Its use in cell culture experiments requires careful consideration of the concentration and duration of exposure.
Future Directions
For the use of Menadione in scientific research include investigating its potential therapeutic applications and determining the optimal concentration and duration of exposure in cell culture experiments.
Scientific Research Applications
Menadione has been used in various scientific research applications due to its unique properties. It has been used as a model compound for studying the mechanism of action of vitamin K in the body. It has also been used in studies to investigate the role of vitamin K in blood clotting and bone metabolism. Menadione has been found to have anti-tumor and anti-inflammatory properties, making it a potential therapeutic agent in cancer treatment.
properties
IUPAC Name |
2-(2-methylanilino)-3-piperidin-1-ylnaphthalene-1,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-9-3-6-12-18(15)23-19-20(24-13-7-2-8-14-24)22(26)17-11-5-4-10-16(17)21(19)25/h3-6,9-12,23H,2,7-8,13-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISVONIZONNALA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.